1,4-Bis(heptafluoroisopropyl)benzene

Overview

Description

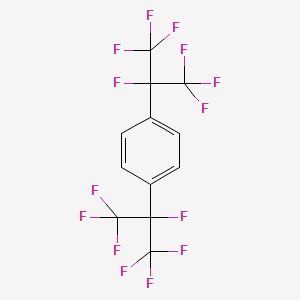

1,4-Bis(heptafluoroisopropyl)benzene is a fluorinated aromatic compound with the molecular formula

C12H4F14

and a molecular weight of 414.14 g/mol . This compound is characterized by the presence of two heptafluoroisopropyl groups attached to a benzene ring at the 1 and 4 positions. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(heptafluoroisopropyl)benzene can be synthesized through the Friedel-Crafts alkylation of benzene with heptafluoroisopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H6+2C3F7ClAlCl3C6H4(C3F7)2+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes, but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptafluoroisopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, although the electron-withdrawing fluorine atoms reduce its reactivity compared to non-fluorinated benzene.

Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Oxidation Reactions: Oxidation can occur at the benzene ring or the heptafluoroisopropyl groups, leading to the formation of various oxidized products.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products include nitro or sulfonic acid derivatives.

Reduction: Hydrogenated derivatives with fewer fluorine atoms.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

Lubricants

Hydrophobic and Oleophobic Properties

The compound's hydrophobic and oleophobic nature makes it suitable for use in lubricants. It can enhance the performance of lubricating oils by reducing friction and wear in mechanical systems. Its stability under high temperatures and pressures also contributes to prolonged lubricant life, making it ideal for applications in aerospace and automotive industries .

Solvent Applications

Green Solvent Potential

Due to its low toxicity and high solvency power for various organic compounds, this compound is being explored as a potential green solvent alternative. It can dissolve a wide range of polar and non-polar substances, which is advantageous in chemical synthesis and extraction processes. The compound's ability to minimize environmental impact while maintaining high efficiency makes it a candidate for sustainable practices in chemical manufacturing .

Advanced Materials

Fluorinated Polymers

The introduction of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Research indicates that incorporating fluorinated compounds into polymers can lead to materials that withstand harsh environments, making them suitable for applications in electronics, coatings, and protective gear .

Case Study 1: Use in Aerospace Lubricants

A study conducted on the performance of lubricants containing this compound demonstrated significant improvements in wear resistance compared to traditional petroleum-based lubricants. The findings indicated that these lubricants maintained their viscosity under extreme conditions, thus ensuring optimal performance in aerospace applications.

Case Study 2: Solvent Efficacy

In a comparative analysis of solvents used for the extraction of bioactive compounds from plant materials, this compound showed superior extraction efficiency over conventional solvents like ethanol and methanol. The study highlighted its potential as an environmentally friendly solvent that could replace more hazardous options without compromising yield or purity.

Summary Table of Applications

| Application | Description | Benefits |

|---|---|---|

| Lubricants | Used to enhance performance in mechanical systems | Reduced friction, increased lifespan |

| Solvent | Acts as a green solvent alternative for chemical processes | Low toxicity, high solvency |

| Advanced Materials | Incorporated into polymers for improved thermal stability | Enhanced chemical resistance and durability |

Mechanism of Action

The mechanism by which 1,4-Bis(heptafluoroisopropyl)benzene exerts its effects is largely dependent on its chemical structure. The high fluorine content and aromatic ring system allow it to interact with various molecular targets through:

Hydrophobic Interactions: The fluorinated groups enhance hydrophobic interactions with biological membranes and proteins.

Electrostatic Interactions: The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets.

Steric Effects: The bulky heptafluoroisopropyl groups can affect the compound’s spatial orientation and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 1,3-Bis(heptafluoroisopropyl)benzene

- 1,2-Bis(heptafluoroisopropyl)benzene

- 1,4-Bis(trifluoromethyl)benzene

Uniqueness

1,4-Bis(heptafluoroisopropyl)benzene is unique due to its specific substitution pattern and the presence of two heptafluoroisopropyl groups, which confer distinct physical and chemical properties compared to other fluorinated aromatic compounds. Its high fluorine content and symmetrical structure make it particularly valuable in applications requiring high thermal stability and chemical resistance.

Biological Activity

1,4-Bis(heptafluoroisopropyl)benzene (CAS No. 51114-12-6) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its two heptafluoroisopropyl groups attached to a benzene ring. The presence of fluorine atoms significantly alters the compound's hydrophobicity and lipophilicity, influencing its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H8F14 |

| Molecular Weight | 466.20 g/mol |

| Boiling Point | Not readily available |

| Solubility | Low solubility in water |

| Density | Not readily available |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its hydrophobic nature. Its fluorinated structure may enhance its binding affinity to certain receptors or enzymes, which could lead to various biological effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study focusing on the antimicrobial effects of fluorinated benzenes found that this compound demonstrated significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

- Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

- Enzyme Inhibition : Preliminary studies have suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the liver .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

1,4-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F14/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGZBMINTWQDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199121 | |

| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51114-12-6 | |

| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(heptafluoroisopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.